molecular formula C14H18N2O2S B2933575 N-(morpholine-4-carbothioyl)-3-phenylpropanamide CAS No. 642950-52-5

N-(morpholine-4-carbothioyl)-3-phenylpropanamide

Cat. No.: B2933575
CAS No.: 642950-52-5
M. Wt: 278.37
InChI Key: KSUQHDFACBWSNV-UHFFFAOYSA-N
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Description

N-(morpholine-4-carbothioyl)-3-phenylpropanamide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(morpholine-4-carbothioyl)-3-phenylpropanamide typically involves the reaction of morpholine with a suitable thiocarbonyl compound, followed by the introduction of the 3-phenylpropanamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(morpholine-4-carbothioyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: The major products are often sulfoxides or sulfones.

    Reduction: The major products are typically the corresponding alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include substituted morpholine derivatives or phenylpropanamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(morpholine-4-carbothioyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers or coatings to enhance their properties, such as durability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(morpholine-4-carbothioyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(morpholine-4-carbothioyl)-4-nitrobenzamide
  • N-(morpholine-4-carbothioyl)benzamide
  • N-(morpholine-4-carbothioyl)acetamide

Comparison: N-(morpholine-4-carbothioyl)-3-phenylpropanamide is unique due to the presence of the 3-phenylpropanamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(morpholine-4-carbothioyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-13(7-6-12-4-2-1-3-5-12)15-14(19)16-8-10-18-11-9-16/h1-5H,6-11H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUQHDFACBWSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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